molecular formula C20H17N5O3S B10915169 Ethyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10915169
M. Wt: 407.4 g/mol
InChI Key: XCTBYALXDLRGBG-UHFFFAOYSA-N
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Description

ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolopyrimidine moiety, which is known for its significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation allows for efficient and rapid synthesis, making it suitable for large-scale production. The process involves careful control of temperature and reaction time to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to act as an inhibitor of various enzymes, such as JAK1, JAK2, and PHD-1 . These interactions can modulate cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and its broad range of biological activities.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H17N5O3S/c1-3-28-19(27)16-14(13-7-5-4-6-8-13)10-29-18(16)24-17(26)15-9-12(2)23-20-21-11-22-25(15)20/h4-11H,3H2,1-2H3,(H,24,26)

InChI Key

XCTBYALXDLRGBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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